4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
CAS No.: 1105188-54-2
Cat. No.: VC2633200
Molecular Formula: C16H23N3O2S
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
![4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine - 1105188-54-2](/images/structure/VC2633200.png)
Specification
CAS No. | 1105188-54-2 |
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Molecular Formula | C16H23N3O2S |
Molecular Weight | 321.4 g/mol |
IUPAC Name | 4-ethoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C16H23N3O2S/c1-2-21-13-5-3-6-14-15(13)18-16(22-14)17-7-4-8-19-9-11-20-12-10-19/h3,5-6H,2,4,7-12H2,1H3,(H,17,18) |
Standard InChI Key | NSKHZJSMUZUMQJ-UHFFFAOYSA-N |
SMILES | CCOC1=C2C(=CC=C1)SC(=N2)NCCCN3CCOCC3 |
Canonical SMILES | CCOC1=C2C(=CC=C1)SC(=N2)NCCCN3CCOCC3 |
Introduction
Chemical Identity and Structure
Identification Parameters
4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is registered with the Chemical Abstracts Service (CAS) number 1105188-54-2 . The compound exists as part of the broader benzothiazole family, which is widely recognized for diverse biological activities. The comprehensive identification parameters are summarized in Table 1.
Table 1: Chemical Identification Parameters
Parameter | Value |
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CAS Number | 1105188-54-2 |
Molecular Formula | C₁₆H₂₃N₃O₂S |
Molecular Weight | 321.4 g/mol |
IUPAC Name | 4-ethoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine |
InChIKey | NSKHZJSMUZUMQJ-UHFFFAOYSA-N |
Structural Features
The molecular structure of 4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine comprises several key functional groups that define its chemical behavior . The benzothiazole core consists of a benzene ring fused to a thiazole ring, creating a planar, aromatic heterocyclic system. The ethoxy group (CH₃CH₂O-) is attached at the 4-position of the benzothiazole ring, while the 2-position features an amino group linked to a morpholinopropyl substituent. The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is connected to the main structure via a three-carbon propyl chain, providing flexibility to the molecule .
Chemical Representation
The compound can be represented using several chemical notations that provide different levels of structural information:
SMILES Notation: CCOC1=C2C(=CC=C1)SC(=N2)NCCCN3CCOCC3
InChI: InChI=1S/C16H23N3O2S/c1-2-21-13-5-3-6-14-15(13)18-16(22-14)17-7-4-8-19-9-11-20-12-10-19/h3,5-6H,2,4,7-12H2,1H3,(H,17,18)
These representations encode the connectivity and spatial arrangement of atoms within the molecule, providing a standardized way to describe the chemical structure.
Physical and Chemical Properties
Physical Properties
The physical properties of 4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine influence its behavior in various environments and applications. While comprehensive experimental data is limited in the provided sources, computational methods have determined several important properties.
Table 2: Physical Properties
Property | Value | Source/Method |
---|---|---|
Molecular Weight | 321.4 g/mol | Computed |
XLogP3-AA | 3.1 | Computed by XLogP3 3.0 |
Physical State | Presumed solid at room temperature | Based on similar benzothiazole derivatives |
The XLogP3-AA value of 3.1 indicates that the compound has moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic is important for predicting the compound's solubility in different solvents, membrane permeability, and potential bioavailability in pharmaceutical applications.
Chemical Properties
The chemical reactivity of 4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can be inferred from its structural components:
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The benzothiazole ring system contains a nucleophilic nitrogen atom at the 3-position and an electrophilic carbon at the 2-position, allowing for various reactions typical of heterocyclic compounds.
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The ethoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
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The secondary amine linking the benzothiazole core to the morpholinopropyl group can participate in acylation, alkylation, and other transformations characteristic of amines.
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The morpholine ring contains a tertiary amine that can act as a base or nucleophile in chemical reactions.
These chemical properties make the compound versatile for further chemical modifications and potential functionalization for specific applications.
Synthesis and Preparation Methods
Reaction Conditions
The synthesis typically requires controlled reaction conditions to ensure high yield and purity:
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Temperature control: Many benzothiazole formations require elevated temperatures (80-120°C) for cyclization reactions.
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Solvent selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are commonly employed for nucleophilic substitution reactions.
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Catalysis: Lewis acids or transition metal catalysts may be utilized to facilitate certain transformation steps.
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Purification: Column chromatography, recrystallization, or preparative HPLC is often necessary to obtain the final product with high purity.
Structural Comparisons with Related Compounds
Positional Isomers
The properties of 4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can be better understood by comparing it with positional isomers, such as 6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine. The position of the ethoxy group significantly influences the electronic distribution within the benzothiazole ring, potentially affecting reactivity patterns and biological interactions.
Table 3: Comparison with Positional Isomers
Compound | Ethoxy Position | CAS Number | Notable Differences |
---|---|---|---|
4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine | 4-position | 1105188-54-2 | Subject compound |
6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine | 6-position | 1421522-06-6 | Different electronic distribution; potentially different biological activity profile |
Related Benzothiazole Derivatives
Comparing 4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine with other benzothiazole derivatives that incorporate different functional groups or substituents provides insights into structure-property relationships:
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Fluorinated derivatives such as 4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide typically exhibit enhanced metabolic stability and altered electronic properties compared to non-fluorinated analogs.
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The replacement of the ethoxy group with other alkoxy groups (methoxy, propoxy) would alter lipophilicity and steric properties.
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Variations in the length of the alkyl chain connecting the morpholine to the benzothiazole core impact flexibility, conformation, and potentially biological activity.
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques would be essential for assessing the purity and identity of the compound:
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase HPLC using C18 columns would be suitable for analyzing this compound.
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The moderate lipophilicity (XLogP3-AA = 3.1) suggests good retention on conventional reversed-phase columns.
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Thin-Layer Chromatography (TLC):
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Useful for reaction monitoring during synthesis and preliminary purity assessment.
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Visualization could be achieved using UV detection and specific staining reagents for benzothiazoles.
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Reactivity and Chemical Transformations
Functional Group Reactivity
The diverse functional groups in 4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine enable various chemical transformations:
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N-Functionalization: The secondary amine nitrogen can undergo further functionalization through acylation, alkylation, or carbamate formation.
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O-Dealkylation: The ethoxy group can be cleaved under appropriate conditions to generate the corresponding hydroxyl derivative.
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Electrophilic Aromatic Substitution: The benzene portion of the benzothiazole ring may participate in electrophilic aromatic substitution reactions, although these would be influenced by the existing substituents.
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Morpholine Ring Modifications: The morpholine nitrogen can serve as a nucleophile for further derivatization.
Stability Considerations
Understanding the stability profile of 4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is important for handling, storage, and application development:
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Hydrolytic Stability: The compound likely exhibits reasonable stability under neutral conditions but may be susceptible to hydrolysis under strongly acidic or basic conditions.
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Photostability: Benzothiazoles can be sensitive to light-induced degradation, suggesting storage in amber containers would be advisable.
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Thermal Stability: The compound is expected to be thermally stable under normal storage conditions, though detailed thermal analysis would be required for precise decomposition parameters.
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